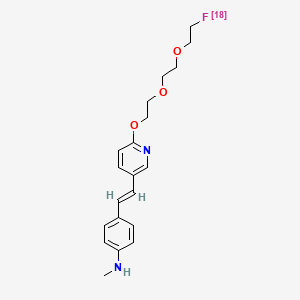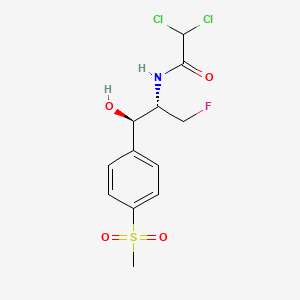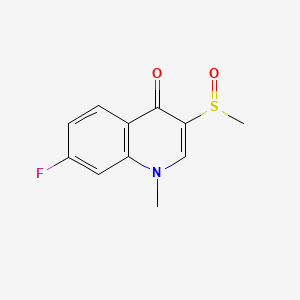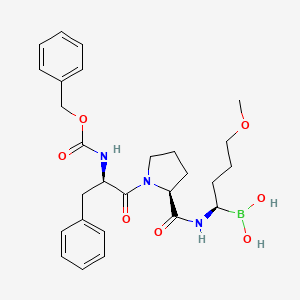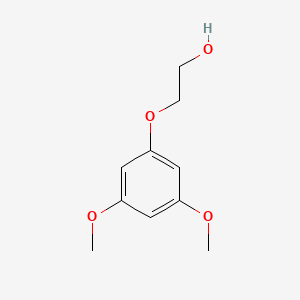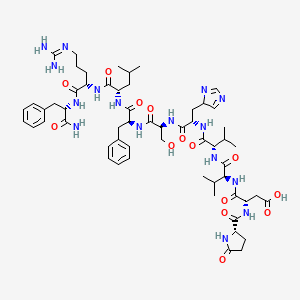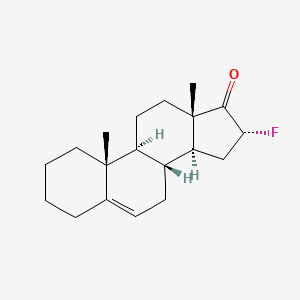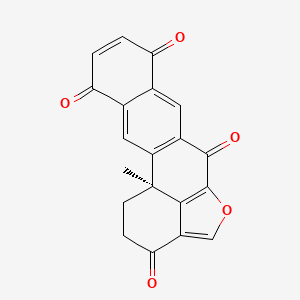
Halenaquinone
Vue d'ensemble
Description
L'hélénaquinone est un dérivé de la quinone connu pour ses activités biologiques, en particulier sa capacité à inhiber des enzymes spécifiques impliquées dans les mécanismes de réparation de l'ADN. Ce composé est dérivé d'éponges marines et a montré un potentiel dans diverses applications de recherche scientifique, notamment le traitement du cancer et les études d'inhibition enzymatique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'hélénaquinone peut être synthétisée par plusieurs méthodes, notamment l'oxydation de dérivés d'hydroquinone. Une méthode courante implique l'acétoxylaiton de Thiele-Winter, où les dérivés de 1,4- ou 1,2-quinone réagissent avec l'anhydride acétique en présence d'un catalyseur acide .
Méthodes de production industrielle
La production industrielle d'hélénaquinone implique généralement une extraction à grande échelle à partir d'éponges marines, suivie de processus de purification. Les méthodes d'extraction comprennent souvent l'extraction par solvant et les techniques chromatographiques pour isoler le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
L'hélénaquinone subit diverses réactions chimiques, notamment :
Oxydation : L'hélénaquinone peut être oxydée pour former différents dérivés de la quinone.
Réduction : Elle peut être réduite en dérivés d'hydroquinone.
Substitution : L'hélénaquinone peut subir des réactions de substitution nucléophile en raison de sa nature électrophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont souvent utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'hydroquinone et de quinone, qui peuvent être utilisés dans différentes études chimiques et biologiques .
Applications de recherche scientifique
L'hélénaquinone a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des réactions redox.
Industrie : Utilisé dans la production de colorants et de pigments en raison de sa structure quinonique.
Mécanisme d'action
L'hélénaquinone exerce ses effets principalement grâce à sa capacité à subir un cycle redox. Dans les systèmes biologiques, il peut être réduit en semiquinones ou en hydroquinones par les réductases cellulaires. Ces formes réduites peuvent ensuite réagir avec l'oxygène moléculaire pour produire des espèces réactives de l'oxygène, conduisant à un stress oxydatif et à des dommages cellulaires. Ce mécanisme est particulièrement utile pour cibler les cellules cancéreuses, qui sont plus sensibles aux dommages oxydatifs .
Applications De Recherche Scientifique
Helenaquinone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Industry: Utilized in the production of dyes and pigments due to its quinone structure.
Mécanisme D'action
Helenaquinone exerts its effects primarily through its ability to undergo redox cycling. In biological systems, it can be reduced to semiquinones or hydroquinones by cellular reductases. These reduced forms can then react with molecular oxygen to produce reactive oxygen species, leading to oxidative stress and cell damage. This mechanism is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage .
Comparaison Avec Des Composés Similaires
L'hélénaquinone est unique parmi les dérivés de la quinone en raison de ses propriétés spécifiques d'inhibition enzymatique. Les composés similaires comprennent :
Benzoquinone : Connu pour son rôle dans la photosynthèse et en tant que transporteur d'électrons.
Naphtoquinone : Utilisé dans la synthèse de la vitamine K et d'autres composés biologiquement actifs.
Anthraquinone : Utilisé dans la production de colorants et comme laxatif en médecine.
L'hélénaquinone se distingue par ses puissantes capacités d'inhibition enzymatique, ce qui en fait un composé précieux dans la recherche et la thérapie contre le cancer .
Propriétés
IUPAC Name |
(1S)-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9,13(20),15-hexaene-5,8,12,17-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8H,4-5H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGBXXZKAPMTBB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=C2C=C5C(=O)C=CC(=O)C5=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235769 | |
| Record name | Halenaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86690-14-4 | |
| Record name | Halenaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086690144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halenaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALENAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X57WT4EJ87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


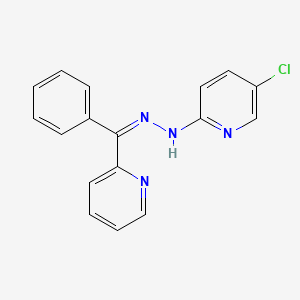
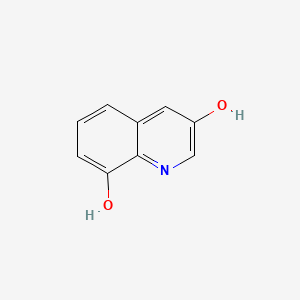
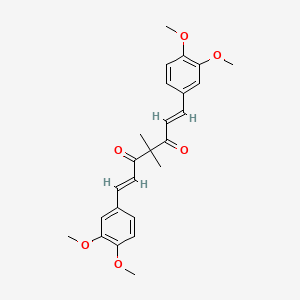
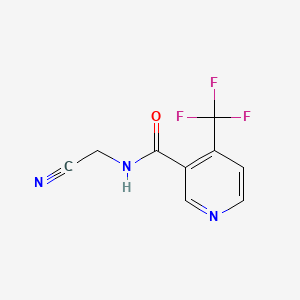
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
